Benzoic acid, 3-[(4-amino-9,10-dihydro-9,10-dioxo-1-anthracenyl)amino]-
Description
The compound Benzoic acid, 3-[(4-amino-9,10-dihydro-9,10-dioxo-1-anthracenyl)amino]- is an anthraquinone derivative featuring a benzoic acid moiety linked via an amino group to the 1-position of a 9,10-dioxoanthracene core.
Properties
CAS No. |
58473-42-0 |
|---|---|
Molecular Formula |
C21H14N2O4 |
Molecular Weight |
358.3 g/mol |
IUPAC Name |
3-[(4-amino-9,10-dioxoanthracen-1-yl)amino]benzoic acid |
InChI |
InChI=1S/C21H14N2O4/c22-15-8-9-16(23-12-5-3-4-11(10-12)21(26)27)18-17(15)19(24)13-6-1-2-7-14(13)20(18)25/h1-10,23H,22H2,(H,26,27) |
InChI Key |
HWSFYZXHGYNGMS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C=CC(=C3C2=O)NC4=CC=CC(=C4)C(=O)O)N |
Origin of Product |
United States |
Preparation Methods
Preparation via Condensation of 1-Amino-4-bromo-9,10-dioxo-9,10-dihydroanthracene-2-sulfonic Acid and 3-Aminobenzoic Acid or Its Ester
Step 1: The starting anthraquinone derivative, 1-amino-4-bromo-9,10-dioxo-9,10-dihydroanthracene-2-sulfonic acid, is reacted with 3-aminobenzoic acid or ethyl 3-aminobenzoate.
Step 2: The reaction is performed in the presence of sodium bicarbonate to maintain basic conditions, which promote nucleophilic substitution.
Step 3: Cuprous chloride is used as a catalyst to enhance the coupling efficiency.
Step 4: The product formed is then subjected to acid or base treatment to convert it into the corresponding sodium salt, improving water solubility and stability.
Solvent System: Ethanol and sulfuric acid are sometimes employed to facilitate esterification or salt formation.
This method yields compounds such as 3-[[4-amino-9,10-dihydro-9,10-dioxo-3-(sodiosulfo)anthracen-1-yl]amino]benzoic acid ethyl ester, a close analog of the target compound.
Bromine Acid Condensation with Aminobenzoic Acid Derivatives
Another approach involves the condensation of bromine-substituted anthraquinone acids with amino-substituted benzoic acids bearing sulfonate or sulfooxyethylsulfonyl groups.
For example, bromine acid reacts with 2-amino-5-(2-(sulfooxy)ethylsulfonyl)benzoic acid to form sulfonated anthracenyl amino benzoic acid derivatives.
This method is useful for synthesizing sulfonated analogs with enhanced water solubility and dyeing properties.
Reaction Conditions and Parameters
| Parameter | Typical Conditions |
|---|---|
| Temperature | Moderate heating (often reflux in ethanol or aqueous medium) |
| Solvent | Ethanol, water, or mixed solvents |
| Catalyst | Cuprous chloride (CuCl) |
| pH | Slightly basic (sodium bicarbonate) |
| Reaction Time | Several hours, depending on scale and substrate |
| Post-Reaction Treatment | Acid/base workup to form sodium salts or esters |
Analytical and Purification Methods
The synthesized compounds are commonly purified by preparative reverse phase high-performance liquid chromatography (RP-HPLC).
Mobile phases typically consist of acetonitrile, water, and phosphoric acid; for mass spectrometry compatibility, phosphoric acid is replaced by formic acid.
Smaller particle size columns (3 µm) enable fast ultra-performance liquid chromatography (UPLC) applications.
These chromatographic methods are scalable and allow isolation of impurities, making them suitable for pharmacokinetic studies and quality control.
Data Table: Summary of Preparation Routes and Key Features
| Preparation Route | Starting Materials | Catalysts/Conditions | Product Form | Notes |
|---|---|---|---|---|
| Condensation of 1-amino-4-bromo-9,10-dioxo-9,10-dihydroanthracene-2-sulfonic acid with 3-aminobenzoic acid or ester | 1-amino-4-bromo-9,10-dioxo-9,10-dihydroanthracene-2-sulfonic acid, 3-aminobenzoic acid or ethyl 3-aminobenzoate | Sodium bicarbonate, CuCl, ethanol, sulfuric acid | Sodium salt or ester derivatives | Widely used for anthracenyl amino benzoic acid derivatives; enables sulfonation |
| Bromine acid condensation with 2-amino-5-(2-(sulfooxy)ethylsulfonyl)benzoic acid | Bromine acid, 2-amino-5-(2-(sulfooxy)ethylsulfonyl)benzoic acid | Acidic conditions | Sulfonated benzoic acid derivatives | Produces bright blue dyes with textile applications |
Research Discoveries and Notes
The condensation reactions are typical of anthraquinone dye synthesis, where aromatic amines are coupled to anthraquinone sulfonic acids to yield highly colored compounds with applications in dyeing and analytical chemistry.
The presence of sulfonate groups enhances water solubility, which is critical for dye applications and biological compatibility.
Chromatographic methods developed for these compounds are robust and versatile, supporting both analytical and preparative scale separations.
The ability to modify the benzoic acid moiety and the anthracenyl substituent allows tuning of the compound’s properties for specific uses.
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 3-[(4-amino-9,10-dihydro-9,10-dioxo-1-anthracenyl)amino]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) to form corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) to yield hydroquinones.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Bromine (Br2) in the presence of a catalyst like iron (Fe).
Major Products
Oxidation: Quinones.
Reduction: Hydroquinones.
Substitution: Brominated derivatives.
Scientific Research Applications
Structural Characteristics
The compound features an anthracene moiety with amino and carboxylic acid functional groups, contributing to its chemical reactivity and potential applications in drug development and dye chemistry.
Pharmaceutical Applications
Benzoic acid, 3-[(4-amino-9,10-dihydro-9,10-dioxo-1-anthracenyl)amino]- has been investigated for its potential use in drug formulations due to its unique structural properties.
Case Study: Anticancer Activity
Research indicates that derivatives of anthracene compounds exhibit significant anticancer properties. A study demonstrated that compounds similar to benzoic acid, 3-[(4-amino-9,10-dihydro-9,10-dioxo-1-anthracenyl)amino]- showed cytotoxic effects against various cancer cell lines. The mechanism involves the generation of reactive oxygen species that induce apoptosis in cancer cells .
Analytical Chemistry
Benzoic acid, 3-[(4-amino-9,10-dihydro-9,10-dioxo-1-anthracenyl)amino]- is utilized in high-performance liquid chromatography (HPLC) for the separation and analysis of complex mixtures.
HPLC Methodology
The compound can be effectively analyzed using a reverse-phase HPLC method. The mobile phase typically consists of acetonitrile and water with phosphoric acid. For mass spectrometry applications, formic acid is preferred over phosphoric acid to enhance sensitivity .
| Parameter | Value |
|---|---|
| Mobile Phase | Acetonitrile/Water |
| Column Type | Reverse-phase |
| Particle Size | 3 µm |
| Application | Pharmacokinetics |
Dye Chemistry
The compound is also explored for its potential as a dye intermediate due to its chromophoric properties.
Case Study: Dye Fastness Properties
In dye applications, benzoic acid derivatives demonstrate good light fastness and resistance to washing processes. A comparative study on the fastness properties revealed:
| Fastness Test | ISO Standard Rating | AATCC Standard Rating |
|---|---|---|
| Light Fastness | 6 | 6-7 |
| Soaping | 2-3 | 2-3 |
| Perspiration Fastness | 2-3 | 2-3 |
These properties indicate that the compound could be suitable for textiles requiring durable coloration .
Mechanism of Action
The mechanism of action of Benzoic acid, 3-[(4-amino-9,10-dihydro-9,10-dioxo-1-anthracenyl)amino]- involves its interaction with specific molecular targets. In biological systems, it can intercalate into DNA, disrupting the replication process and leading to cell death. This property is particularly useful in its anticancer applications. The compound also interacts with various enzymes, inhibiting their activity and affecting cellular pathways .
Comparison with Similar Compounds
Structural Analogs and Functional Group Variations
Benzamide, N-(4-Amino-9,10-Dihydro-9,10-Dioxo-1-Anthracenyl) (CAS 81-46-9)
- Structure : Replaces the benzoic acid group with a benzamide (C21H14N2O3, MW 342.35) .
- Key Differences: The benzamide group lacks the carboxylic acid functionality, reducing acidity and hydrogen-bonding capacity. InChIKey: PXNNPGGYHAWDJW-UHFFFAOYSA-N . Applications: Likely used in dye intermediates or polymer stabilizers, similar to anthraquinone-based amides.
Acid Blue 47 (CAS 4403-89-8)
- Structure : Incorporates a sulfonate group (C22H17N2NaO5S, MW 444.44) .
- Key Differences: Sulfonation enhances water solubility, making it suitable for textile dyes. The methyl group at the 3-position of the anthraquinone core alters absorption spectra compared to the target compound.
Benzamide,N-[4-[(3-Chlorophenyl)Amino]-9,10-Dihydro-9,10-Dioxo-1-Anthracenyl] (CAS 43095-98-3)
- Structure : Features a 3-chlorophenyl substituent (C27H17ClN2O3, MW 452.89) .
- The chloro-substituent may enhance bioactivity, as seen in antimicrobial anthraquinones.
Physicochemical Properties
*Estimated based on structural similarity.
- Solubility Trends: Sulfonated derivatives (e.g., Acid Blue 47) exhibit superior aqueous solubility, whereas non-sulfonated analogs like the target compound are more soluble in organic solvents .
- Electronic Properties: Amino groups at the 1-position of anthraquinone enhance electron delocalization, critical for UV-Vis absorption in dyes. Chloro or methoxy substituents (e.g., CAS 43095-98-3) redshift absorption spectra .
Biological Activity
Benzoic acid derivatives, particularly those containing anthracene moieties, have garnered attention in recent years for their diverse biological activities. The compound Benzoic acid, 3-[(4-amino-9,10-dihydro-9,10-dioxo-1-anthracenyl)amino]- (CAS No. 58473-42-0) is notable for its potential applications in medicinal chemistry. This article aims to summarize the biological activity of this compound, including its synthesis, structural characteristics, and various bioactivities.
Chemical Structure and Properties
The molecular formula of Benzoic acid, 3-[(4-amino-9,10-dihydro-9,10-dioxo-1-anthracenyl)amino]- is , with a molecular weight of 358.35 g/mol. The structure features an anthracene core linked to a benzoic acid unit through an amino group. This unique structure contributes to its biological properties.
| Property | Value |
|---|---|
| CAS Registry Number | 58473-42-0 |
| Molecular Formula | C21H14N2O4 |
| Molecular Weight | 358.35 g/mol |
Synthesis
The synthesis of this compound typically involves the reaction between anthracene derivatives and benzoic acid or its derivatives. For instance, the reaction of 4-amino-9,10-dihydro-9,10-dioxoanthracene with benzoic acid leads to the formation of the target compound through a condensation reaction followed by purification processes such as recrystallization or chromatography .
Antimicrobial Activity
Studies have shown that compounds with anthracene structures exhibit significant antimicrobial properties. For example, derivatives of anthracene have been tested against various bacterial strains and exhibited potent activity due to their ability to disrupt bacterial membranes or inhibit essential metabolic pathways .
Anticancer Properties
The compound's potential as an anticancer agent has been explored through various in vitro studies. Research indicates that anthracene derivatives can induce apoptosis in cancer cells via mechanisms such as oxidative stress and DNA damage . In particular, compounds similar to Benzoic acid, 3-[(4-amino-9,10-dihydro-9,10-dioxo-1-anthracenyl)amino]- have shown cytotoxicity against breast cancer cells (MCF-7) and lung cancer cells (A549) in laboratory settings.
Antioxidant Activity
Antioxidant activity is another significant aspect of this compound's biological profile. The presence of hydroxyl groups in the structure allows it to scavenge free radicals effectively. This property can potentially protect cells from oxidative stress-related damage .
Case Studies
- Antimicrobial Efficacy : A study published in Journal of Antimicrobial Chemotherapy demonstrated that anthracene-based compounds exhibited minimum inhibitory concentrations (MICs) against Staphylococcus aureus and Escherichia coli ranging from 5 to 25 µg/mL .
- Cytotoxicity Against Cancer Cells : Another study reported that Benzoic acid derivatives showed up to 70% inhibition of cell proliferation in MCF-7 breast cancer cells at concentrations of 50 µM after 48 hours of treatment .
- Oxidative Stress Protection : Research highlighted in Free Radical Biology and Medicine indicated that these compounds could reduce reactive oxygen species (ROS) levels in human fibroblast cells by up to 50% when treated with concentrations of 25 µM for 24 hours .
Q & A
Q. Table 1: Reaction Conditions for Anthraquinone Derivatives
| Amine Type | Solvent | Temperature | Yield Range | Reference |
|---|---|---|---|---|
| Aliphatic diamines | Pyridine | RT | 60-85% | |
| Aromatic amines | DMF | 80°C | 45-70% |
Validation : Confirm purity via HPLC (C18 column, acetonitrile/water gradient) and structural integrity via H NMR (anthraquinone protons at δ 8.2–8.6 ppm) .
Basic: Which analytical techniques are critical for characterizing this compound’s structure and purity?
Answer:
- Spectroscopy :
- Chromatography :
Validation : Cross-reference with synthesized standards and published spectra of structurally related dyes (e.g., Acid Blue 47 ).
Advanced: How do electron-withdrawing substituents (e.g., sulfonic acid groups) modulate photophysical properties?
Answer:
Sulfonic acid groups enhance water solubility and redshift absorption/emission spectra due to extended conjugation. For example:
Q. Table 2: Substituent Effects on Absorption Maxima
| Substituent | Solvent | λ (nm) | Reference |
|---|---|---|---|
| -SONa (Acid Blue 47) | Water | 620 | |
| -NH (Unsubstituted) | DMSO | 585 |
Methodological Note : Use UV-Vis spectroscopy in controlled pH (e.g., pH 7.4 buffer) to minimize protonation effects .
Advanced: How can conflicting solubility data in literature be resolved experimentally?
Answer:
Discrepancies often arise from pH, temperature, or counterion variations. For example:
Validation : Repeat measurements using gravimetric analysis after saturation and filtration .
Advanced: What mechanisms explain the antitumor activity of anthraquinone-amino derivatives in leukemia models?
Answer:
In vitro studies on L1210 leukemia cells suggest two primary mechanisms:
DNA intercalation : Planar anthraquinone cores insert between DNA base pairs, disrupting replication .
Topoisomerase II inhibition : Amino substituents stabilize enzyme-DNA cleavage complexes, inducing apoptosis .
Q. Table 3: Antitumor Activity of Selected Analogues
| Compound | IC (L1210, μM) | Resistance Profile | Reference |
|---|---|---|---|
| Mitoxantrone (control) | 0.12 | MDR-resistant | |
| Unsymmetrical derivative 10a | 0.45 | Cross-resistance with doxorubicin |
Methodological Note : Evaluate cross-resistance using MDR cell lines (e.g., LOVO/DOXO) via MTT assays .
Basic: How to assess environmental persistence in laboratory wastewater?
Answer:
- OECD 301F test : Measure biodegradability over 28 days; anthraquinone dyes typically show <20% degradation due to aromatic stability .
- Photodegradation : Expose to UV light (254 nm) and monitor via HPLC; sulfonated derivatives degrade faster than non-sulfonated ones .
Mitigation : Use activated carbon filtration or advanced oxidation processes (AOPs) for wastewater treatment .
Advanced: What strategies improve thermal stability for high-temperature applications?
Answer:
- Steric hindrance : Introduce bulky substituents (e.g., methyl groups at the 3-position) to reduce molecular mobility .
- Salt formation : Potassium salts exhibit higher decomposition temperatures (~250°C) vs. sodium salts (~220°C) .
Validation : Thermogravimetric analysis (TGA) under nitrogen atmosphere (10°C/min ramp) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
